1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
Description
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is often used in research and development due to its unique chemical properties.
Properties
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-3-4-6-13(12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVONWFZUOSEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine can be compared with other similar piperidine derivatives, such as:
1-methyl-N-(2-methylphenyl)piperidin-4-amine: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
1-methyl-N-(3-methylphenyl)piperidin-4-amine: Another similar compound with the methyl group in the meta position on the phenyl ring.
1-methyl-N-(4-methylphenyl)piperidin-4-amine: This compound has the methyl group in the para position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-Methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens.
- Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have shown activity against Candida albicans, with MIC values indicating effective inhibition .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Fungal |
| Related Piperidine Derivative | 0.0039 - 0.025 | Antibacterial |
| Another Derivative | 3.125 - 100 | Antifungal |
2. Neuropharmacological Effects
The compound has been investigated for its interactions with neuropeptide receptors, particularly the NPFF receptors (NPFF1-R and NPFF2-R). Studies suggest that piperidine derivatives can act as agonists or antagonists at these receptors, influencing pain modulation and opioid-related effects.
- Binding Affinity : The binding affinities of various piperidine derivatives at NPFF receptors show promising results, indicating potential for analgesic applications .
| Compound | hNPFF1-R (K_i, nM) | hNPFF2-R (K_i, nM) |
|---|---|---|
| This compound | TBD | TBD |
| Guanidino-Piperidine Derivative | 3.66 ± 0.95 | 0.47 ± 0.08 |
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and interact with specific receptor targets. Its structural features allow for various substitutions that can enhance its pharmacological profile.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications at specific positions on the piperidine ring significantly enhanced antimicrobial activity. Compounds with electron-donating groups showed improved inhibition against bacterial strains .
Case Study 2: Neuropharmacological Implications
Research exploring the effects of piperidine derivatives on NPFF receptors revealed that certain modifications could lead to enhanced selectivity and potency as analgesics. This suggests a pathway for developing new pain management therapies using structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
